2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is an organic compound with the molecular formula C11H12Cl3NO2 and a molecular weight of 296.58 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide typically involves the reaction of 2,6-dichloro-4-propoxyphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-4-ethoxyphenyl)acetamide
- 2-Chloro-N-(2,6-dichloro-3-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide is unique due to its specific propoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H12Cl3NO2 |
---|---|
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dichloro-4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H12Cl3NO2/c1-2-3-17-7-4-8(13)11(9(14)5-7)15-10(16)6-12/h4-5H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
IRVNXTIYCQVJGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl |
Origin of Product |
United States |
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